6-(Trifluoromethyl)quinolin-8-ol

Catalog No.
S3547010
CAS No.
321-70-0
M.F
C10H6F3NO
M. Wt
213.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)quinolin-8-ol

CAS Number

321-70-0

Product Name

6-(Trifluoromethyl)quinolin-8-ol

IUPAC Name

6-(trifluoromethyl)quinolin-8-ol

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-4-6-2-1-3-14-9(6)8(15)5-7/h1-5,15H

InChI Key

YIGZQYRBAXZYOZ-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC(=C2N=C1)O)C(F)(F)F

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)C(F)(F)F

6-(Trifluoromethyl)quinolin-8-ol possesses the molecular formula C10H6F3N and a molecular weight of approximately 215.16 g/mol. The compound features a quinoline ring structure with a trifluoromethyl group at the 6-position and a hydroxyl group at the 8-position. This specific arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.

, including:

  • Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different reactivity and biological properties.
  • Reduction: Reduction reactions can convert the compound into other derivatives of quinoline.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide for oxidation processes.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
  • Nucleophiles: Amines or thiols for substitution reactions.

Research indicates that 6-(Trifluoromethyl)quinolin-8-ol exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent and as a compound with anticancer properties. The trifluoromethyl group enhances lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets .

The synthesis of 6-(Trifluoromethyl)quinolin-8-ol typically involves several methods:

  • Starting Materials: The synthesis often begins with commercially available quinoline derivatives.
  • Reactions: A common method includes the introduction of the trifluoromethyl group via electrophilic fluorination or via nucleophilic substitution reactions involving trifluoromethylating agents.
  • Purification: Post-reaction purification is usually performed through recrystallization or chromatography to obtain a pure product .

6-(Trifluoromethyl)quinolin-8-ol finds various applications in different fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique structural properties .
  • Material Science: The compound is explored for its potential in developing new materials with specific electronic or optical properties.

Interaction studies have highlighted the compound's ability to bind to specific enzymes or receptors, modulating their activity. This property is essential for its potential therapeutic applications. The mechanism of action often involves chelation with metal ions or inhibition of enzyme activity, which can lead to cytotoxic effects against certain cancer cell lines .

Several compounds share structural similarities with 6-(Trifluoromethyl)quinolin-8-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6,8-Dichloroquinolin-4-olChlorine substituents at positions 6 and 8Exhibits strong antibacterial properties
7-(Trifluoromethyl)quinolin-8-amineAmino group at position 8Potentially acts as an enzyme inhibitor
2-(Trifluoromethyl)quinolin-6-olHydroxyl group at position 6Investigated for its role in metal chelation

Uniqueness

The uniqueness of 6-(Trifluoromethyl)quinolin-8-ol lies in its specific trifluoromethyl substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological properties compared to other derivatives. This makes it a valuable compound for research in medicinal chemistry and drug development .

XLogP3

2.7

Dates

Modify: 2023-07-26

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